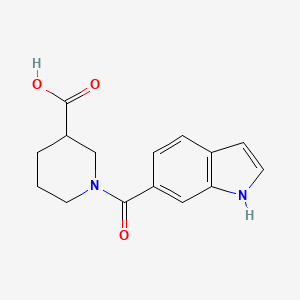
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” is a complex organic compound that contains an indole and a piperidine moiety . Indole and piperidine are both important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of indole and piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for certain types of cancer .Molecular Structure Analysis
The molecular structure of “this compound” would contain an indole ring attached to a piperidine ring via a carbonyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Freund and Mederski (2000) developed a synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, highlighting its role in the synthesis of complex molecular systems (Freund & Mederski, 2000).
Structural Chemistry Studies
- Smith and Wermuth (2011) analyzed the structures of proton-transfer compounds involving 4-piperidinecarboxamide and indole-2-carboxylic acid. This research provides insights into the molecular structure and interactions of compounds closely related to this compound (Smith & Wermuth, 2011).
Pharmacological Studies
- Price et al. (2005) investigated the pharmacology of compounds similar to this compound, particularly in their allosteric modulation of the cannabinoid CB1 receptor, suggesting its potential application in medicinal chemistry (Price et al., 2005).
Analytical Chemistry Techniques
- Epstein and Cohen (1981) described a method for detecting indole-3-acetic acid, showing the utility of compounds structurally related to this compound in analytical procedures (Epstein & Cohen, 1981).
Material Science and Catalysis
- Ghorbani-Choghamarani and Azadi (2015) explored the application of Piperidine-4-carboxylic acid functionalized nanoparticles, a compound structurally related to this compound, in catalysis, highlighting its potential in materials science and nanochemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Organic Synthesis
- Zhong et al. (2014) developed an asymmetric synthesis method for derivatives involving 1H-indole and piperidine, indicating the significance of compounds like this compound in organic synthesis (Zhong et al., 2014).
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . This compound could potentially be used in the design of new drugs, given the significant role of indole and piperidine derivatives in the pharmaceutical industry .
Propriétés
IUPAC Name |
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFFMMSVXBBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

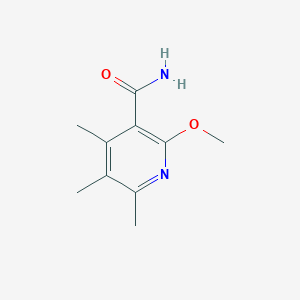
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2860004.png)
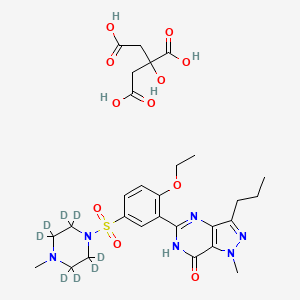
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2860007.png)
![2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione](/img/structure/B2860009.png)
![4-(4-chlorophenyl)-6-(2,2-dimethoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2860011.png)
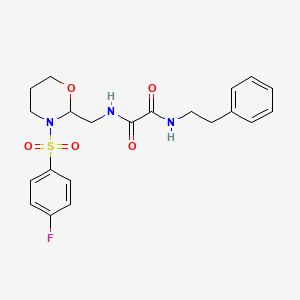

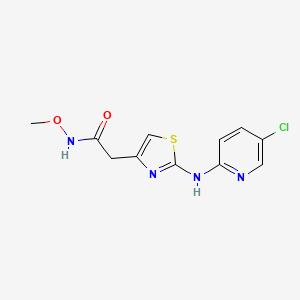

![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)

